Methyl 2-cyano-3-(dimethylamino)prop-2-enoate
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Overview
Description
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C7H10N2O2. It is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities. The compound is characterized by its cyano and dimethylamino functional groups, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate can be synthesized through the condensation of cyanoacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically involves the use of solvents such as dichloromethane or ethanol and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include amines, oxo derivatives, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s cyano and dimethylamino groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3-(dimethylamino)acrylate: Similar in structure but with different reactivity and applications.
2-Cyano-3-(dimethylamino)prop-2-ene thioamide: Contains a thioamide group, offering different chemical properties and uses.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Features a thiophene ring, providing unique electronic and steric effects.
Uniqueness
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is unique due to its combination of cyano and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-cyano-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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